molecular formula C17H14F3N3OS B12149806 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B12149806
M. Wt: 365.4 g/mol
InChI Key: IFZPXXAQSWXPIK-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a furan ring, a prop-2-en-1-yl group, and a trifluoromethylbenzylsulfanyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the furan-2-yl and prop-2-en-1-yl intermediates, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the addition of the trifluoromethylbenzylsulfanyl group under specific reaction conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The prop-2-en-1-yl group can be reduced to form the corresponding propyl derivative.

    Substitution: The trifluoromethylbenzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the prop-2-en-1-yl group may produce the corresponding propyl derivative.

Scientific Research Applications

3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole
  • 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-oxazole

Uniqueness

The uniqueness of 3-(furan-2-yl)-4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethylbenzylsulfanyl group, in particular, enhances its potential for various applications due to the unique electronic and steric effects of the trifluoromethyl group.

Properties

Molecular Formula

C17H14F3N3OS

Molecular Weight

365.4 g/mol

IUPAC Name

3-(furan-2-yl)-4-prop-2-enyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C17H14F3N3OS/c1-2-8-23-15(14-7-4-9-24-14)21-22-16(23)25-11-12-5-3-6-13(10-12)17(18,19)20/h2-7,9-10H,1,8,11H2

InChI Key

IFZPXXAQSWXPIK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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